Thomsen-Friedenreich-Antigen

Übersicht

Beschreibung

The Thomsen-Friedenreich antigen is a disaccharide that serves as a core 1 structure in O-linked glycosylation. It was first described by Thomsen as an antigen present on red blood cells. Later research identified it as an oncofetal antigen, meaning it is typically expressed during fetal development and in certain cancer cells. This antigen is normally masked from the immune system but becomes exposed in cancer cells, making it a potential target for immunotherapy .

Wissenschaftliche Forschungsanwendungen

The Thomsen-Friedenreich antigen has significant applications in scientific research, particularly in the fields of cancer biology and immunotherapy. It is used as a target for developing anticancer vaccines due to its expression in up to 90% of carcinomas. Researchers have developed bivalent conjugates that enhance the immune response against this antigen, making it a promising candidate for cancer treatment .

In addition to cancer research, the Thomsen-Friedenreich antigen is used in studies of glycosylation and cell signaling. Its interactions with proteins like galectin-3 are studied to understand their role in tumor progression and metastasis .

Wirkmechanismus

Target of Action

The Thomsen-Friedenreich antigen (TF-Ag) is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas, making it a potential target for immunotherapy .

Mode of Action

The Thomsen-Friedenreich antibody (TF-Ab) is specifically produced by human immune B cells in response to TF-Ag . Studies have shown that TF-Ab can effectively inhibit metastasis and induce apoptosis in tumor cells . The interaction of TF-Ag with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Biochemical Pathways

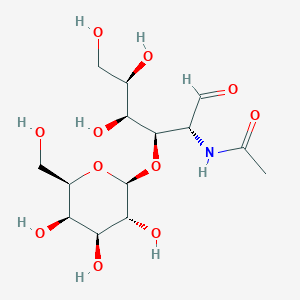

The TF-Ag is a disaccharide, Galβ1-3GalNAcα1-Ser/Thr, that serves as a core 1 structure in O-linked glycosylation . It is derived from its precursor GalNAcα-O-Ser/Thr (Tn-antigen), and serves as a scaffold for longer and more complex mucin-type O-glycan structures . High levels of Tn- and TF-antigen occur in 70–90% of all human carcinomas . They are mostly present on the cell-surface bound glycoprotein mucin-1 (MUC1) and considered as “pancarcinoma antigens” .

Result of Action

The TF-Ag is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . The relative inhibitory potency was increased by a factor of 142 for neo-glycoproteins displaying 10 glycans/protein in contrast to highly decorated inhibitors with only 2-fold increase .

Action Environment

The expression and action of the Thomsen-Friedenreich antigen are influenced by the cellular environment. It is normally masked from the immune system as a part of membrane transport proteins . In the environment of cancer cells, it is commonly demasked, making it a potential target for immunotherapy

Biochemische Analyse

Biochemical Properties

The Thomsen-Friedenreich antigen interacts with galectin 1 and galectin 3, leading to tumor cell aggregation and promoting cancer metastasis and T-cell apoptosis in epithelial tissue . It is presented on the surface of most human cancer cell types .

Cellular Effects

The Thomsen-Friedenreich antigen plays a leading role in docking breast and prostate cancer cells onto the endothelium by specifically interacting with endothelium-expressed β-galactoside-binding protein, galectin-3 . It is also capable of mobilizing galectin-3 to the surface of endothelial cells, thus priming them for harboring metastatic cancer cells .

Molecular Mechanism

The Thomsen-Friedenreich antigen exerts its effects at the molecular level through its interaction with galectin 1 and galectin 3 . This interaction leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Temporal Effects in Laboratory Settings

The Thomsen-Friedenreich antigen is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Dosage Effects in Animal Models

The Thomsen-Friedenreich antigen has been successfully targeted in vivo with tumor uptakes of ∼11% ID/g after 24 h for the trimeric and tetrameric scFv, respectively .

Metabolic Pathways

The Thomsen-Friedenreich antigen is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is involved in the complex glycosylation apparatus of tumor cells, involving sets of enzymes like glycosyltransferases, glycosidases, epimerases, and nucleotide sugar transporters .

Transport and Distribution

The Thomsen-Friedenreich antigen is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas .

Subcellular Localization

The Thomsen-Friedenreich antigen is predominantly located on the cell surface . It is presented on the surface of most human cancer cell types .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the Thomsen-Friedenreich antigen involves enzymatic methods. One common approach is the use of glycosynthase enzymes, such as BgaC/Glu233Gly, which facilitate the addition of galactose to N-acetylgalactosamine. The reaction conditions typically involve the use of azide-functionalized substrates and copper(I)-catalyzed alkyne-azide cycloaddition to couple the antigen to proteins like bovine serum albumin .

Industrial Production Methods: Industrial production of the Thomsen-Friedenreich antigen is less common due to its specific applications in research and medicine. the enzymatic synthesis methods used in laboratories can be scaled up for industrial purposes, involving bioreactors and controlled fermentation processes to produce the necessary enzymes and substrates in larger quantities .

Analyse Chemischer Reaktionen

Types of Reactions: The Thomsen-Friedenreich antigen primarily undergoes glycosylation reactions. It can also participate in binding interactions with proteins such as galectin-3, which can lead to tumor cell aggregation and metastasis .

Common Reagents and Conditions:

Glycosylation: Enzymes like glycosyltransferases are used to add sugar moieties to the antigen.

Binding Reactions: Copper(I)-catalyzed alkyne-azide cycloaddition is used to couple the antigen to proteins.

Major Products: The major products formed from these reactions are glycoproteins with the Thomsen-Friedenreich antigen presented on their surface. These glycoproteins can be used in various binding studies and immunotherapy applications .

Vergleich Mit ähnlichen Verbindungen

- Thomsen-nouveau antigen

- Sialyl-Tn antigen

- GM2

- GD2

- GD3

- Fucosylated GM1

- Globo H

- Lewis Y

- Lewis a

- Sialyl-Lewis a

Biologische Aktivität

The Thomsen-Friedenreich antigen (TF antigen) , a mucin-type O-linked disaccharide (Galβ1-3GalNAc α-O-Ser/Thr), is a significant biomarker associated with various human tumors. Its expression is primarily due to aberrant glycosylation in cancer cells, which plays a critical role in tumor progression, metastasis, and immune evasion. This article delves into the biological activity of the TF antigen, highlighting its implications in cancer diagnostics, prognostics, and potential therapeutic applications.

Expression in Tumors

The TF antigen is found to be overexpressed in approximately 90% of human cancers , including breast, colorectal, and gastric cancers. In healthy tissues, its expression is typically cryptic but becomes prominent during malignant transformation . The antigen's presence correlates with tumor grade and metastatic potential, making it a valuable marker for assessing cancer aggressiveness .

1. Interaction with Immune System

The TF antigen elicits a humoral immune response, leading to the production of naturally occurring antibodies (Abs) that target TF-positive cells. These antibodies can facilitate the elimination of tumor cells through various mechanisms:

- Antibody-Dependent Cellular Cytotoxicity (ADCC) : TF-specific antibodies can recruit immune effector cells to destroy cancer cells.

- Complement Activation : Binding of antibodies to TF can activate the complement system, promoting lysis of tumor cells .

2. Role in Tumor Cell Adhesion and Metastasis

The TF antigen enhances tumor cell adhesion to endothelial cells via galectin-3 interactions, promoting metastasis. This interaction supports tumor cell survival during circulation and facilitates extravasation into distant tissues .

1. Diagnostic Marker

The TF antigen serves as a sensitive and specific marker for various carcinomas. Studies have shown that its levels in serum can distinguish between malignant and benign conditions:

- In a study involving carcinoma samples, 53.7% exhibited elevated TF levels compared to 90.9% of normal samples showing lower levels .

2. Prognostic Indicator

Research indicates that TF expression is associated with patient outcomes:

- In colorectal cancer patients with microsatellite instability (MSI-high), TF expression correlated with improved survival rates .

- Conversely, its presence in other cancers has been linked to poor prognosis due to its association with aggressive tumor behavior .

Case Study 1: Colorectal Cancer

A cohort study evaluated the expression of the TF antigen in 96 colorectal cancer patients (25 MSI-high and 71 microsatellite stable). The findings revealed:

- TF Expression : Detected in 60% of MSI-high cases and 56% of MSS cases.

- Survival Analysis : Patients with MSI-high CRC expressing TF showed better survival outcomes compared to those without TF expression .

| Patient Group | Total Cases | TF Positive | Survival Rate |

|---|---|---|---|

| MSI-high | 25 | 15 (60%) | Improved |

| MSS | 71 | 40 (56%) | Standard |

Case Study 2: Breast Cancer Immunotherapy

In an animal model study, synthetic TF was used as part of an immunotherapeutic vaccine:

Eigenschaften

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.